molecular formula C7H9BrN2O2 B2956346 methyl 2-(4-bromo-1-methyl-1H-pyrazol-3-yl)acetate CAS No. 2091858-06-7

methyl 2-(4-bromo-1-methyl-1H-pyrazol-3-yl)acetate

Cat. No. B2956346
CAS RN: 2091858-06-7
M. Wt: 233.065
InChI Key: YDNDESFAXPCVDJ-UHFFFAOYSA-N
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Description

Methyl 2-(4-bromo-1-methyl-1H-pyrazol-3-yl)acetate is a chemical compound with the Inchi Code 1S/C7H9BrN2O2/c1-10-4-5(8)6(9-10)3-7(11)12-2/h4H,3H2,1-2H3 . It is a colorless or white solid or liquid .


Molecular Structure Analysis

The molecular structure of this compound is characterized by its Inchi Code 1S/C7H9BrN2O2/c1-10-4-5(8)6(9-10)3-7(11)12-2/h4H,3H2,1-2H3 . This indicates that the compound contains 7 carbon atoms, 9 hydrogen atoms, 1 bromine atom, 2 nitrogen atoms, and 2 oxygen atoms.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 219.04 . It is a colorless or white solid or liquid . Its solubility is classified as very soluble, with a solubility of 2.54 mg/ml .

Scientific Research Applications

Synthesis of Bioactive Molecules

This compound serves as a precursor in the synthesis of various bioactive molecules. Its structure allows for the introduction of additional functional groups, which can lead to the creation of compounds with potential antiviral, anti-inflammatory, and anticancer properties .

Development of Antiviral Agents

The pyrazole ring present in methyl 2-(4-bromo-1-methyl-1H-pyrazol-3-yl)acetate is a common feature in many antiviral agents. Researchers can modify this compound to develop new medications targeting a range of viruses, including influenza and HIV .

Anti-inflammatory Applications

Due to its structural similarity to other anti-inflammatory agents, this compound could be used as a starting point for the development of new anti-inflammatory drugs. Its bromine atom offers a site for further chemical modifications .

Anticancer Research

The brominated pyrazole moiety is often found in molecules with anticancer activity. Scientists can use methyl 2-(4-bromo-1-methyl-1H-pyrazol-3-yl)acetate to synthesize new compounds and test their efficacy against various cancer cell lines .

Material Science

In material science, this compound could be used to synthesize new polymers or coatings with unique properties, such as increased resistance to degradation or improved thermal stability .

Agricultural Chemistry

Methyl 2-(4-bromo-1-methyl-1H-pyrazol-3-yl)acetate might be utilized in the synthesis of novel pesticides or herbicides. The pyrazole ring is a common motif in many agricultural chemicals, and modifications to this compound could lead to the development of more effective or environmentally friendly products .

Safety and Hazards

This compound is considered hazardous. It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system . The safety information includes the precautionary statements P261-P305+P351+P338 .

properties

IUPAC Name

methyl 2-(4-bromo-1-methylpyrazol-3-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2O2/c1-10-4-5(8)6(9-10)3-7(11)12-2/h4H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDNDESFAXPCVDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)CC(=O)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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